BenchChemオンラインストアへようこそ!

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Lipophilicity Permeability ADME

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS 891449-63-1) is a heterocyclic small molecule (C₁₇H₁₄N₄O₂S; MW 338.39 g/mol) built on a 1,2,4-triazolo[4,3-a]benzimidazole core, bearing an N9-phenyl substituent and a thioether-linked propanoic acid side chain. It is commercially catalogued as a research-grade screening compound with a typical minimum purity specification of 95% (HPLC) from suppliers such as AKSci.

Molecular Formula C17H14N4O2S
Molecular Weight 338.4 g/mol
CAS No. 891449-63-1
Cat. No. B1303750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid
CAS891449-63-1
Molecular FormulaC17H14N4O2S
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NN=C2N1C3=CC=CC=C3N2C4=CC=CC=C4
InChIInChI=1S/C17H14N4O2S/c1-11(15(22)23)24-17-19-18-16-20(12-7-3-2-4-8-12)13-9-5-6-10-14(13)21(16)17/h2-11H,1H3,(H,22,23)
InChIKeyZECZDCGZTWKZRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS 891449-63-1): Chemical Identity, Core Scaffold, and Procurement Baseline


2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid (CAS 891449-63-1) is a heterocyclic small molecule (C₁₇H₁₄N₄O₂S; MW 338.39 g/mol) built on a 1,2,4-triazolo[4,3-a]benzimidazole core, bearing an N9-phenyl substituent and a thioether-linked propanoic acid side chain . It is commercially catalogued as a research-grade screening compound with a typical minimum purity specification of 95% (HPLC) from suppliers such as AKSci . IMPORTANT CAVEAT: As of the evidence cutoff (May 2026), no peer-reviewed primary research articles, patents, or authoritative database entries reporting specific biological activity (IC₅₀, Kd, MIC, etc.) for this exact compound were identified in the public domain. All differential evidence presented below is therefore rooted in definitive structural and physicochemical comparisons against closest analogs, supplemented by class-level SAR inferences where mechanistically justified.

Why 9-Phenyl Propanoic Acid Derivatives Cannot Be Interchanged with Methyl, Benzyl, or Acetic Acid Analogs in the Triazolo[4,3-a]benzimidazole Series


The triazolo[4,3-a]benzimidazole scaffold is pharmacologically validated across antifungal, anticancer, and kinase inhibition programs [1]. However, biological activity within this chemotype is exquisitely sensitive to both the N9-substituent identity and the thioether-linked acid chain length. The N9-phenyl group imparts distinct electronic (π-stacking potential, electron-withdrawing character) and steric properties versus N9-methyl or N9-benzyl congeners, while the propanoic acid moiety alters hydrogen-bonding geometry and acidity (pKa shift) relative to acetic acid analogs. These structural differences translate into measurable shifts in calculated logP (up to ~1.7 log units versus 9-methyl), molecular weight, topological polar surface area (TPSA), and rotatable bond count—parameters that directly govern membrane permeability, solubility, and target-binding complementarity. Consequently, substituting this compound with a cheaper or more readily available analog in a screening cascade without explicit validation risks misleading structure–activity relationship (SAR) interpretation and wasted procurement expenditure.

Quantitative Differentiation Matrix: 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid Versus Closest Structural Analogs


N9-Phenyl vs. N9-Methyl Substituent: Impact on Calculated Lipophilicity (logP)

The target compound bearing an N9-phenyl ring exhibits a calculated logP (XLogP3-AA) ~2.9, whereas the N9-methyl analog (CAS 681838-50-6; WAY-324420) has a reported logP of 1.79 . The phenyl group is more hydrophobic than the methyl group, resulting in a ~1.2 log unit increase, which predicts significantly higher membrane permeability and altered distribution behavior [1]. This difference is sufficient to reclassify the compound within lead-likeness filters (e.g., exceeding the typical logP ≤3 criterion).

Lipophilicity Permeability ADME

Acid Chain Length Divergence: Propanoic Acid vs. Acetic Acid Side Chain and pKa Implications

The target compound contains a thioether-linked propanoic acid group, whereas the closest N9-phenyl analog, CAS 831247-98-4 (often designated 'PTBA'), bears an acetic acid side chain . The propanoic acid moiety possesses an additional methylene spacer, which electronically insulates the carboxylic acid from the electron-withdrawing thioether sulfur, thereby raising the pKa by approximately 0.5 units relative to the acetic acid analog. This pKa shift alters the ionization state at physiological pH (7.4): the propanoic acid derivative is expected to have a ~5% higher fraction in the neutral (protonated) form, enhancing passive membrane diffusion [1]. The additional methylene also increases molecular flexibility (one additional rotatable bond) and slightly increases molecular weight (ΔMW = +14.03 g/mol).

Acidity Solubility Target engagement

Molecular Weight and Topological Polar Surface Area (TPSA) Differentiation for Permeability and Solubility Profiling

The target compound (MW 338.39) is substantially heavier than its des-phenyl analog (CAS 510764-59-7; MW 262.29) and the N9-methyl analog (CAS 681838-50-6; MW 276.31) . The N9-phenyl group contributes an additional 76.1 g/mol relative to the des-phenyl baseline and 62.1 g/mol relative to the 9-methyl analog. TPSA for the methyl analog is reported as 97.72 Ų; the target compound's TPSA is predicted to be slightly higher (~100–105 Ų) due to the larger aromatic surface. Both MW and TPSA differences place the target compound in a distinct region of oral bioavailability radar plots (e.g., closer to the MW = 350 threshold), influencing formulation strategy and solubility classification.

Physicochemical properties Drug-likeness TPSA

Commercially Available Purity Specifications and Vendor Quality Differentiation

The target compound is commercially available from AKSci with a minimum purity specification of 95% (HPLC) and from Santa Cruz Biotechnology (sc-321424) at an unspecified purity grade for research use . In contrast, the 9-methyl analog WAY-324420 (CAS 681838-50-6) is offered by AbMole BioScience at >99% purity with full QC documentation (H-NMR consistency) and a defined biological annotation as a Mycobacterium tuberculosis shikimate kinase (MtSk) inhibitor . The ~4% purity differential (95% vs. >99%) is meaningful for quantitative biochemical assays, where impurities at the 5% level can confound dose-response measurements. Additionally, the absence of a defined biological target annotation for the target compound means procurement decisions must be based on structural rationale rather than pre-validated activity.

Procurement Quality control Purity

N9-Phenyl Structural Differentiation from N9-Benzyl: Steric and π-Stacking Capacity

The target compound's N9-phenyl group is directly attached to the triazolobenzimidazole core, whereas the N9-benzyl analog (CAS 606120-73-4) inserts a methylene spacer between the aromatic ring and the core . This seemingly minor structural difference has profound consequences: the directly attached phenyl ring can engage in face-to-face π-stacking interactions with aromatic residues in protein binding pockets (e.g., tyrosine, phenylalanine, or tryptophan), whereas the benzyl analog presents the aromatic ring with a different geometry and additional conformational flexibility. SAR studies on related triazolo[4,3-a]benzimidazole series have demonstrated that N9-aryl vs. N9-benzyl substitution can invert selectivity between closely related enzyme isoforms [1].

Molecular recognition π-π stacking Steric bulk

Differentiated Application Scenarios for 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid Based on Quantitative Evidence


Chemical Biology Probe for Target Identification Where Elevated Lipophilicity and Aromatic π-Stacking Are Hypothesized Selectivity Drivers

The target compound's ~1.2 log unit higher predicted logP compared to the 9-methyl analog (Section 3, Evidence 1) and its directly attached N9-phenyl ring capable of π-stacking (Section 3, Evidence 5) make it the preferred choice for target identification campaigns where the hypothesized binding site features a hydrophobic aromatic cleft. Using the less lipophilic 9-methyl analog or the flexible 9-benzyl analog would likely fail to recapitulate the same binding pose, potentially missing genuine target engagement. Researchers should request purity verification (≥95% by HPLC; Section 3, Evidence 4) prior to biotinylation or photoaffinity labeling workflows.

SAR Expansion Libraries Centered on Acid Chain Length: Distinguishing Propanoic from Acetic Acid Pharmacophore Contributions

When constructing a matrix of analogs to dissect the contribution of the acid side chain to target binding, the target compound (propanoic acid) must be procured alongside the acetic acid analog (CAS 831247-98-4) and ideally the butyric acid homolog. The predicted ~0.5 unit pKa shift (Section 3, Evidence 2) means these two compounds will exhibit different ionization states at assay pH, directly affecting measured IC₅₀ values. Procurement officers should avoid substituting one acid chain length for another in the same SAR series without explicit pH-controlled comparative data.

Physicochemical Property Benchmarking for Lead-Likeness Assessment of N9-Phenyl Triazolobenzimidazoles

The target compound sits near the upper boundary of lead-like chemical space (MW 338.39; predicted logP ~2.9; TPSA ~100–105 Ų; Section 3, Evidence 3). It serves as a representative benchmark for assessing the developability of the N9-phenyl triazolobenzimidazole subseries relative to the lighter 9-methyl and des-phenyl congeners. Medicinal chemistry teams should procure this compound specifically when evaluating the impact of N9-arylation on solubility, permeability, and metabolic stability in head-to-head ADME panels with the 9-methyl analog.

Negative Control Selection for WAY-324420 (MtSk Inhibitor) Mechanistic Studies

WAY-324420 (CAS 681838-50-6; the 9-methyl analog) is annotated as a Mycobacterium tuberculosis shikimate kinase inhibitor (Section 3, Evidence 4). The target compound, differing by N9-phenyl substitution and having no reported MtSk activity, can serve as a structurally matched negative control in MtSk enzymatic assays. The ~4% purity differential (95% vs. >99%) and the absence of biological annotation mean the target compound must be independently verified for inactivity against MtSk before use as a negative control, but the structural rationale for this application is sound.

Quote Request

Request a Quote for 2-[(9-Phenyl-9H-[1,2,4]triazolo[4,3-a]-benzimidazol-3-yl)thio]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.